Product packaging for Boc-Phg-OH(Cat. No.:CAS No. 2900-27-8)

Boc-Phg-OH

Cat. No.: B558233
CAS No.: 2900-27-8
M. Wt: 251.28 g/mol
InChI Key: HOBFSNNENNQQIU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phenylglycine Derivatives in Contemporary Organic Synthesis

Phenylglycine derivatives hold significant importance in contemporary organic synthesis due to their unique structural features, particularly the presence of a chiral center and an aromatic ring. Phenylglycine itself is a non-proteinogenic alpha amino acid related to alanine (B10760859), with a phenyl group replacing the methyl group wikipedia.org. It is a white solid wikipedia.org.

These derivatives serve as versatile building blocks for the construction of complex molecules. They are utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals cymitquimica.comontosight.ai. The phenyl group provides opportunities for π-π interactions and can influence the pharmacokinetic properties of derived compounds, such as solubility and stability chemimpex.com. The amino acid functionality allows for participation in reactions characteristic of amino acids, including peptide bond formation cymitquimica.com.

Research highlights the use of phenylglycine derivatives in various synthetic strategies. For instance, they are employed in palladium-mediated C-H functionalization for the o-halogenation and -alkoxylation of phenylglycine derivatives, enabling the introduction of functional groups onto the aromatic ring mdpi.com. This demonstrates their utility in advanced synthetic methodologies.

Another area of significance is their application in the synthesis of novel molecular scaffolds with potential biological activities. Studies have reported the design and synthesis of tetracyclic spirooxindolepyrrolidine-engrafted hydantoin (B18101) scaffolds using phenylglycine as a key reactant mdpi.com. This underscores their role in generating diverse chemical structures for drug discovery efforts.

Furthermore, phenylglycine derivatives are explored in the synthesis of peptides and peptidomimetics, where the incorporation of a phenylglycine residue can impart specific conformational constraints and modulate biological activity researchgate.net.

Central Role of Boc-Phg-OH as a Protected Chiral Alpha-Amino Acid Building Block

This compound plays a central role as a protected chiral alpha-amino acid building block, particularly in peptide synthesis and asymmetric synthesis cymitquimica.comchemimpex.com. The Boc group serves as a widely used protecting group for the α-amino group of amino acids. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino terminus while coupling the carboxyl group to another amino acid or peptide chain. Deprotection of the Boc group is typically achieved under mild acidic conditions sigmaaldrich.com.

In solid-phase peptide synthesis (SPPS), this compound is a standard building block for introducing phenylglycine residues sigmaaldrich.com. The Boc strategy in SPPS involves the stepwise coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support. The Boc group is removed at each step using an acid, such as trifluoroacetic acid, to liberate the amino group for the next coupling reaction.

The chirality of this compound is paramount in the synthesis of enantiomerically pure compounds chemimpex.com. Many biologically active molecules, particularly pharmaceuticals, are chiral, and their biological activity is often dependent on their specific stereochemistry. Using chiral building blocks like Boc-L-Phg-OH or Boc-D-Phg-OH allows for the stereocontrolled synthesis of complex molecules, ensuring the desired stereoisomer is obtained.

Beyond peptide synthesis, this compound is utilized in the synthesis of various other chiral molecules. It can be converted into chiral α-amino aldehydes, which are valuable intermediates in the synthesis of biologically active compounds rsc.org. The Boc protection is compatible with various reagents and reaction conditions used in organic synthesis, making this compound a versatile intermediate.

The use of this compound in research aimed at developing enzyme inhibitors and receptor ligands further highlights its importance as a building block for creating bioactive compounds chemimpex.com. Its ability to introduce a phenyl group and a chiral center in a controlled manner is highly valuable in medicinal chemistry and drug development chemimpex.com.

Historical and Current Perspectives on Phenylglycine Scaffolds in Molecular Design

Phenylglycine scaffolds, incorporating the fundamental phenylglycine structure, have a history of use in molecular design, evolving from earlier applications to contemporary advanced research. Historically, phenylglycine itself was noted for exhibiting some biological activity wikipedia.org. N-Phenylglycine, an isomer, gained fame as an industrial precursor to indigo (B80030) dye, synthesized via the Strecker reaction wikipedia.org. Early investigations into phenylglycine derivatives also included their use in the synthesis of sydnones, a class of aromatic zwitterionic structures with biological activity digitellinc.com.

In more current perspectives, phenylglycine scaffolds are integral to the rational design and synthesis of molecules with specific biological properties. The concept of molecular scaffolds involves using defined structural frameworks as carriers for diverse functional groups, enabling the systematic organization of building blocks to create functional molecules researchgate.net. Phenylglycine, with its rigid phenyl group and flexible amino acid portion, provides a suitable scaffold for presenting functional groups in a defined spatial arrangement unife.it.

Contemporary research leverages phenylglycine scaffolds in the design of potential drug candidates and probes for biological targets. For example, phenylglycine-based macrocyclic inhibitors have been designed to improve metabolic stability and pharmacokinetic properties in drug development researchgate.net. The incorporation of the phenylglycine moiety into macrocyclic structures influences their conformational preferences and interaction with biological targets researchgate.net.

Phenylglycine scaffolds are also explored in the context of bioconjugation, where they can serve as linkers to attach biomolecules to drugs or imaging agents for targeted delivery chemimpex.com. This application is particularly relevant in areas like cancer therapy chemimpex.com.

The ongoing research into phenylglycine scaffolds reflects a continued interest in exploiting their unique structural characteristics to create molecules with tailored properties for various applications in chemistry, biology, and medicine ontosight.airesearchgate.net. The ability to synthesize and modify phenylglycine derivatives efficiently is crucial for advancing research in these areas mdpi.com.

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄ cymitquimica.comnih.govfishersci.noiris-biotech.de
Molecular Weight251.28 g/mol cymitquimica.comnih.govfishersci.noiris-biotech.de
CAS Number2900-27-8 cymitquimica.comnih.govfishersci.noiris-biotech.dechemicalbook.comsigmaaldrich.compeptide.com
AppearanceWhite to off-white solid/powder cymitquimica.comchemimpex.comsigmaaldrich.com
Melting Point (L-isomer)88-91 °C or 83-107 °C chemimpex.com
Optical Rotation [α]²⁰/D (L-isomer)+144±2° (c=1% in ethanol)
Optical Rotation [a]D²⁵ (L-isomer)+135.0 ± 4.5º (C=1% in MeOH) chemimpex.com
SolubilitySoluble in organic solvents (DCM, DMF, EtOAc, ether, benzene, chloroform, dioxane, acetone); less soluble in water; insoluble in petroleum ether cymitquimica.comchemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B558233 Boc-Phg-OH CAS No. 2900-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451804
Record name Boc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2900-27-8
Record name Boc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Boc-L-Phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Boc Phg Oh and Its Analogues

Strategies for N-tert-Butoxycarbonylation of Phenylglycine Precursors

The introduction of the tert-butoxycarbonyl (Boc) group onto the amino group of phenylglycine or its precursors is a fundamental step in the synthesis of Boc-Phg-OH and related compounds. This protection strategy is widely employed due to the Boc group's stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Optimization of Direct Boc Protection Protocols

Direct Boc protection of amino acids, including phenylglycine, typically involves the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The choice of solvent and base, as well as reaction temperature and time, are crucial parameters for optimizing yield and minimizing side reactions.

Various conditions have been explored for the N-tert-butoxycarbonylation of amines and amino acids. For instance, catalyst-free methods in water have been reported to yield N-t-Boc derivatives chemoselectively with chiral amines and esters of α-amino acids, preserving optical purity. organic-chemistry.org Another approach utilizes 1-alkyl-3-methylimidazolium cation-based ionic liquids as catalysts, which are thought to activate (Boc)₂O through hydrogen bonding. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has also been identified as an efficient and reusable catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions at room temperature. organic-chemistry.orgnih.gov Additionally, catalytic amounts of iodine with (Boc)₂O under solvent-free conditions at ambient temperature have proven effective for protecting various aryl and aliphatic amines. organic-chemistry.org

Optimization efforts aim to achieve high yields, high chemoselectivity (avoiding protection of other functional groups if present), and for chiral phenylglycine, maintaining or enhancing enantiomeric purity.

Multi-Step Synthetic Sequences for Complex Phenylglycine Derivatives

While direct Boc protection is suitable for simple phenylglycine, the synthesis of more complex phenylglycine derivatives or analogues often necessitates multi-step sequences. These sequences may involve the synthesis of the phenylglycine core with specific substituents or modifications, followed by Boc protection at an appropriate stage.

Multi-step routes are particularly relevant when introducing functional groups onto the phenyl ring or at the alpha position, or when synthesizing analogues with modified backbones. For example, the synthesis of N-α-tert-butoxycarbonyl-4′-hydroxy-3′,5′-diiodo-D-phenylglycine involved the diiodination of hydroxy-D-phenylglycine followed by N-tert-butoxycarbonylation using di-tert-butyldicarbonate (DIBOC) and Na₂CO₃ in water and 1,4-dioxane. kyoto-u.ac.jplookchem.com

Another instance is the synthesis of Boc-protected amino acid derivatives through reactions like the zinc-mediated addition of organic halides to glycine (B1666218) cation equivalents, which can be part of a larger sequence to obtain specific N-Boc-protected amino acids. google.com Furthermore, multi-step strategies are employed in solid-phase peptide synthesis (SPPS) where Boc-protected amino acids, including this compound, are sequentially coupled to a resin to build a peptide chain. google.comaua.gr The synthesis of mono-Boc-2,5-diketopiperazines, which can incorporate phenylglycine, also involves a sequence of reactions including dipeptide formation, cyclization, Boc protection, and deprotection steps. acs.org

Enantioselective Synthesis and Stereoisomeric Control in Phenylglycine Scaffolds

Controlling the stereochemistry is paramount in the synthesis of phenylglycine and its derivatives, especially when aiming for enantiomerically pure compounds for applications in pharmaceuticals and asymmetric catalysis. Phenylglycine has a chiral center at the alpha-carbon, leading to (R)- and (S)-enantiomers.

Asymmetric Catalytic Approaches in Phenylglycine Synthesis

Asymmetric catalysis provides powerful methods for synthesizing enantiomerically enriched phenylglycine derivatives. These approaches often involve chiral catalysts that direct the formation of one stereoisomer over the other during a key synthetic step.

The asymmetric Strecker synthesis is a prominent method for the synthesis of alpha-amino acids, including phenylglycine. Chiral catalysts, such as cyclic dipeptides or organocatalysts derived from phenylglycine itself, can catalyze the Strecker reaction of benzaldehyde, ammonia, and a cyanide source (like HCN or KCN) to yield phenylglycine or its derivatives with high enantiomeric excess (ee). grantome.comrug.nlkit.edu For example, organocatalysts derived from R-phenylglycine have been used in asymmetric Michael addition reactions. tubitak.gov.tr Palladium-catalyzed enantioselective three-component reactions have also been developed for the synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides, and aryltrifluoroborates. beilstein-journals.org

Another asymmetric catalytic approach involves stereocontrolled rearrangements. An iron-catalyzed 1,3-nitrogen migration of N-Boc-protected azanyl esters of phenylacetic acid has been shown to yield N-Boc-phenylglycine with high enantioselectivity (up to 98% ee) using a chiral iron catalyst and a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP). researchgate.net Palladium-catalyzed direct C-H functionalization of N-Boc-protected α-phenylglycine has also been reported, achieving ortho-olefination with preservation of high enantiomeric excess. acs.org

Chemoenzymatic Transformations for Defined Stereochemistry

Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps utilizing enzymes to achieve high stereo- and regioselectivity. This approach is increasingly used for the synthesis of chiral amino acids like phenylglycine.

Enzymes such as nitrilases have been employed in the chemoenzymatic synthesis of enantiomerically enriched phenylglycine and phenylglycine amide. frontiersin.orgfrontiersin.org By coupling the chemical Strecker synthesis (producing racemic phenylglycinonitrile) with the enzymatic hydrolysis of the nitrile by specific nitrilase variants, either (R)- or (S)-phenylglycine can be obtained with high enantiomeric excess. frontiersin.orgfrontiersin.org This process can involve dynamic kinetic resolution, where the undesired enantiomer of the nitrile racemizes in situ, allowing the enzyme to convert most of the material to the desired product enantiomer. frontiersin.orgfrontiersin.org

Other chemoenzymatic routes for synthesizing chiral phenylglycine derivatives include those starting from mandelic acid, which can be enzymatically oxidized and then subjected to enantioselective reductive amination. frontiersin.orgfrontiersin.org Biocatalytic C-H oxidations can also be part of synthetic strategies for complex molecules containing phenylglycine units. nih.gov The use of enzymes in combination with chemical steps allows for precise control over the stereochemistry, which is often challenging to achieve solely through chemical methods.

Strategic Derivatization for Functional Group Interconversion and Diversification

This compound, with its protected amine and free carboxylic acid, serves as a versatile intermediate for further chemical transformations. Strategic derivatization allows for functional group interconversion and the introduction of diverse substituents, leading to a wide range of phenylglycine-based molecules.

The carboxylic acid group can be activated for coupling reactions, such as amide bond formation in peptide synthesis. scientificlabs.iesigmaaldrich.com This is a primary application of this compound. The Boc group can be removed under acidic conditions to reveal the free amine, which can then be further functionalized (e.g., acylation, alkylation). organic-chemistry.org

The phenyl ring of phenylglycine can undergo various electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions, although the presence of the Boc-protected amine and carboxylic acid may influence reactivity and require careful control of reaction conditions. Palladium-catalyzed C-H functionalization, for example, allows for the direct introduction of substituents onto the ortho position of the phenyl ring of N-Boc-protected α-phenylglycine. acs.org

Functional group interconversions can also be performed on substituents already present on phenylglycine derivatives. For instance, a study described the synthesis of N-α-tert-butoxycarbonyl-4′-hydroxy-3′,5′-diiodo-D-phenylglycine, where the hydroxyl and iodo groups on the phenyl ring are available for further modification or coupling reactions. kyoto-u.ac.jplookchem.com

Derivatization strategies are essential for creating libraries of phenylglycine analogues with varied properties for drug discovery and material science. These transformations leverage the inherent reactivity of the functional groups in this compound and its modified forms to build molecular complexity and diversity.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound11010409
Phenylglycine3866 (D/L), 99291 (L), 70134 (D) wikipedia.orgfishersci.caottokemi.com
Di-tert-butyl dicarbonate84608 organic-chemistry.org
Mandelic acid12934 frontiersin.orgfrontiersin.org
Phenylglycinonitrile7501 frontiersin.orgfrontiersin.org
Benzaldehyde240 frontiersin.orgfrontiersin.org
Ammonia223 frontiersin.orgfrontiersin.org
Hydrogen cyanide (HCN)768 grantome.com
Potassium cyanide (KCN)10447 kit.edufrontiersin.orgfrontiersin.org
2,2,6,6-tetramethylpiperidine (TMP)8016 researchgate.netresearchgate.net
Hydroxy-D-phenylglycineNot found in search results with CID
N-α-tert-butoxycarbonyl-4′-hydroxy-3′,5′-diiodo-D-phenylglycineNot found in search results with CID

Data Tables:

Here are some examples of data that could be presented in interactive tables, based on the search results:

Table 1: Properties of Boc-L-Phenylglycine

PropertyValueSource
Molecular Weight251.28 g/mol medchemexpress.com
CAS Number2900-27-8 scientificlabs.iefishersci.no
Melting Point88-91 °C scientificlabs.iesigmaaldrich.com
Optical Rotation[α]²⁰/D +144±2° (c=1% in ethanol) sigmaaldrich.com
Purity (TLC)≥ 98 % scientificlabs.iesigmaaldrich.com
AppearanceWhite to off-white powder medchemexpress.com

Table 2: Examples of Catalysts for N-tert-Butoxycarbonylation

CatalystConditionsNoteSource
NoneWater, catalyst-freePreserves optical purity of chiral amines organic-chemistry.org
Ionic Liquids1-Alkyl-3-methylimidazolium cation-basedActivates (Boc)₂O organic-chemistry.org
HClO₄–SiO₂Solvent-free, room temperatureEfficient, reusable, chemoselective organic-chemistry.orgnih.gov
IodineSolvent-free, ambient temperatureEffective for various amines organic-chemistry.org

Table 3: Enantioselective Synthesis of Phenylglycine via Chemoenzymatic Methods

Starting MaterialEnzyme/MethodProduct Enantiomeree (%)Yield (%)Source
rac-PhenylglycinonitrileNitrilase variant from P. fluorescens EBC191(R)-Phenylglycine≥ 95Up to 81 frontiersin.orgfrontiersin.org
rac-PhenylglycinonitrileAmide forming nitrilase variant + E. coli JM109ΔpepA(S)-Phenylglycine amideNot specified for eeNot specified for yield frontiersin.orgfrontiersin.org
Mandelic acidEnzymatic oxidation + reductive amination(S)-PhenylglycineNot specified for eeHigh space-time yields frontiersin.orgfrontiersin.org

These tables provide structured data based on the research findings discussed in the article sections.

Chemical Modification Strategies for Enhanced Reactivity and Selectivity

Chemical modification strategies for this compound and its analogues aim to enhance their reactivity and selectivity in various chemical transformations. These strategies can involve altering the protecting group, modifying the carboxylic acid functionality, or introducing new functional groups onto the phenyl ring or α-carbon.

The Boc group itself, while primarily for protection, can influence the reactivity of the molecule. Studies on N-protected amino acids in palladium-catalyzed C-H functionalization reactions have shown that the nature of the protecting group on the nitrogen atom can be very important for the reaction's efficiency and selectivity. jst.go.jp For example, in some palladium-catalyzed C-H activation processes, acyl protecting groups have shown a cooperative role, influencing the reaction compared to other protecting groups. rsc.org

Modification of the carboxylic acid group can also impact reactivity. Converting the carboxylic acid to activated esters, acid halides, or other derivatives can enhance its reactivity in coupling reactions, such as peptide bond formation. For instance, N-protected α-aminoacyl benzotriazoles have been used to efficiently acylate oximes, demonstrating the utility of activating the carboxylic acid group for specific transformations. researchgate.net

Introducing functional groups onto the phenyl ring or the α-carbon can significantly alter the chemical properties and introduce new avenues for reactivity and selectivity. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct functionalization of arenes, including those in protected amino acid derivatives. jst.go.jpmdpi.com These methods allow for the introduction of various substituents onto the aromatic ring.

Regioselective Functionalization of this compound

Regioselective functionalization of this compound primarily focuses on selectively introducing functional groups at specific positions on the molecule, particularly on the phenyl ring. The presence of the Boc-protected amino acid moiety can act as a directing group to guide metal-catalyzed C-H activation reactions to specific sites on the aromatic ring. bohrium.comnih.gov

Palladium-catalyzed C-H functionalization is a prominent strategy for achieving regioselective modification of phenylglycine derivatives. Studies have demonstrated the ortho-palladation of substituted phenylglycines, which allows for subsequent functionalization, such as halogenation or alkoxylation, at the ortho positions of the phenyl ring. mdpi.combohrium.com This approach utilizes the interaction between the palladium catalyst and directing groups on the phenylglycine scaffold to achieve site-specific reactivity.

While directed C-H functionalization is a powerful method, achieving monoselectivity (functionalization at only one of symmetrically equivalent positions, like the two ortho positions) can sometimes be challenging, and mixtures of mono- and di-functionalized products can be obtained. nih.gov However, specific protocols and catalyst systems have been developed to favor monoselective functionalization. nih.gov

The regioselectivity of functionalization can be influenced by various factors, including the nature of the metal catalyst, the ligands used, the reaction conditions, and the substituents already present on the phenyl ring or the amino acid backbone. For example, in the regioselective functionalization of 2-arylazetidines, the nature of the N-substituent was found to play an important role in switching regioselectivity between α-benzylic and ortho-C–H functionalization. thieme-connect.com While this example is with azetidines, it illustrates the principle of how protecting groups can influence regioselectivity in directed functionalization reactions.

Research findings highlight the development of different protocols for regioselective arylation, iodination, acetoxylation, and olefination of phenylglycine and mandelic acid derivatives using palladium catalysis, often utilizing simple protecting groups like Boc or Fmoc. nih.gov These methods demonstrate the ability to achieve controlled functionalization at specific sites on the aromatic ring without causing epimerization at the α-chiral center. nih.gov

Summary of Selected Regioselective Functionalization Reactions:

Substrate TypeFunctionalization TypeCatalyst SystemRegioselectivityKey OutcomeSource
Substituted PhenylglycinesHalogenation (o-)Pd-mediated C-H activationorthoTolerates various functional groups. mdpi.combohrium.com mdpi.combohrium.com
Substituted PhenylglycinesAlkoxylation (o-)Pd-mediated C-H activationorthoGeneral process. mdpi.combohrium.com mdpi.combohrium.com
Boc-protected α-PhenylglycineOlefination (o-)Pd(II)-catalyzedorthoConducted under atmospheric air. nih.gov nih.gov

Applications of Boc Phg Oh in Peptide Chemistry and Biomolecule Synthesis

Utilization as a Chiral Building Block in Peptide Assembly

Boc-Phg-OH is a standard building block for the introduction of phenylglycine residues in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.com SPPS is a widely used technique where the peptide chain is assembled on an insoluble solid support. bachem.comcsic.es The Boc strategy, one of the two main chemical strategies in SPPS alongside Fmoc, utilizes the acid-labile Boc group for temporary N-terminal protection. csic.esmdpi.comiris-biotech.de While Fmoc is often preferred for routine synthesis due to milder deprotection conditions, the Boc strategy remains valuable for reliable synthesis of long polypeptides and "difficult" peptides that pose challenges in Fmoc-SPPS. mdpi.comiris-biotech.denih.gov this compound is explicitly listed as suitable for Boc solid-phase peptide synthesis. The process involves the sequential coupling of protected amino acids to the growing peptide chain anchored to a resin. bachem.comcsic.es

In addition to SPPS, this compound is also employed in solution-phase peptide synthesis (LPPS). bachem.comresearchgate.net Solution-phase synthesis involves building peptides step-by-step in a liquid solution. bachem.com While SPPS offers advantages in purification, LPPS allows for the isolation and characterization of intermediate products. bachem.com Boc or Z groups are typically used for temporary protection in solution synthesis. bachem.com Studies have demonstrated methods for Boc deprotection and peptide synthesis in solution, highlighting the continued relevance of Boc chemistry in this approach. researchgate.net

Integration in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of phenylglycine residues, often introduced using protected forms like this compound, is instrumental in the design and synthesis of modified peptides and peptidomimetics. chemimpex.com This modification can significantly influence the biological activity and properties of these molecules. chemimpex.com

Phenylglycine-type amino acids occur in a variety of peptide natural products and play a particular role in both structure and bioactivity. rsc.org While the electronic nature and influence of phenylglycines within a peptide context are not fully understood, their presence is apparent in determining bioactive conformations. rsc.orgasm.org Substitution at the Cα carbon of α-amino acids, as seen in phenylglycine, can alter steric features sufficiently to influence the conformations adopted by peptides, which significantly impacts their biological activities. rsc.org Studies involving alanine (B10760859) scans in peptides containing phenylglycine residues have shown a significant impact on antimicrobial activities, indicating the critical role of phenylglycine in bioactivity. rsc.org The formation of cyclic peptides, often containing phenylglycines, is a natural strategy to fix peptides in certain conformations essential for biological activity. rsc.org

Boc-L-phenylglycine is often leveraged in the development of bioactive compounds, particularly in the design of enzyme inhibitors and receptor ligands. chemimpex.com Phenylglycine derivatives have been investigated as pharmacological tools, for instance, in studying the role of metabotropic glutamate (B1630785) receptors in the central nervous system. nih.gov Phosphonic analogues of phenylglycine have also been explored for their inhibitory activity against aminopeptidases. researchgate.net The ability of phenylglycine to mimic natural amino acids makes it valuable in medicinal chemistry for designing enzyme inhibitors and receptor ligands, potentially enhancing the selectivity and efficacy of drug candidates. chemimpex.com

Here is a summary of the applications discussed:

Application AreaSpecific Use Cases
Peptide Assembly Chiral building block in peptide synthesis
Solid-Phase Peptide Synthesis (SPPS) Integration into Boc-SPPS methodologies
Solution-Phase Peptide Synthesis Employment in solution-phase strategies
Modified Peptides and Peptidomimetics Design and synthesis of modified peptides with altered conformation and bioactivity
Development of Bioactive Compounds Design of enzyme inhibitors and receptor ligands

While phenylglycine is prone to epimerization during peptide synthesis, particularly in Fmoc-based SPPS, optimized protocols are being developed to mitigate this issue and enable its incorporation into challenging peptide sequences. mdpi.comresearchgate.netacs.org This ongoing research underscores the importance of phenylglycine and its derivatives like this compound in advancing peptide chemistry and drug discovery.

Boc Phg Oh in Asymmetric Organic Synthesis and Chiral Catalysis

Enantioselective Reactions Catalyzed or Mediated by Boc-Phg-OH Derivatives

Derivatives of phenylglycine, including those potentially derived from this compound, have been explored in various enantioselective reactions, leveraging their inherent chirality.

Asymmetric Allylation Reactions Utilizing Phenylglycine-Derived Ligands

Asymmetric allylation reactions are important for the formation of chiral carbon-carbon bonds. Phenylglycine derivatives have been investigated as ligands in metal-catalyzed asymmetric allylic alkylation (AAA). While some studies on using phenylglycine analogs in AAA with cyclic surrogates have shown them to be sterically hindered and unsuccessful, other amino acid-functionalized phosphine (B1218219) ligands, where phenylglycine was tested, demonstrated varying degrees of enantioselectivity. For instance, in palladium-catalyzed asymmetric allylic alkylation using 3,4-diazaphospholane ligands functionalized with amino acids, alanine-derived ligands showed high enantiomeric excess (ee), while phenylglycine and phenylalanine derivatives yielded lower ee values (52% and 82% ee, respectively) pnas.org. This indicates that the specific structure of the ligand derived from phenylglycine and its interaction with the metal center and substrate are critical for achieving high enantioselectivity in allylation reactions.

Enantioselective Conjugate Additions

Enantioselective conjugate addition reactions, particularly Michael additions, are powerful tools for creating new carbon-carbon bonds with control over stereochemistry. Phenylglycine derivatives have been employed in the development of chiral catalysts for these reactions. For example, novel R-phenylglycine derived organocatalysts have been synthesized and applied in the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, achieving good yields and enantioselectivities up to 90% ee and diastereomeric ratios up to 98:2 for the syn addition product tubitak.gov.tr. Studies have also explored conjugate additions to phenylglycinol-derived unsaturated delta-lactams, demonstrating methodologies for the enantioselective synthesis of substituted piperidines and the core tetracyclic ring system of uleine (B1208228) alkaloids nih.gov. Additionally, phenylglycine has been used as a radical precursor in isothiourea-catalyzed enantioselective radical conjugate addition reactions, leading to the formation of γ-lactams rsc.org.

Here is a table summarizing some findings in enantioselective conjugate additions using phenylglycine derivatives:

Reaction TypePhenylglycine Derivative UsedAchieved Stereoselectivity (Example)Citation
Michael Addition (Ketone to Nitroolefin)R-phenylglycine derived organocatalystsUp to 90% ee, 98:2 d.r. (syn/anti) tubitak.gov.tr
Conjugate Addition to Unsaturated Delta-LactamsPhenylglycinol-derived unsaturated delta-lactams (as substrates)Enantioselective synthesis achieved nih.gov
Radical Conjugate Addition to α,β-unsaturated anhydridesN-phenylglycine (as radical precursor)Formation of γ-lactams rsc.org

Stereoselective Cycloaddition Reactions (e.g., [4+2] cycloadditions)

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic molecules. Chiral catalysts derived from amino acids, including phenylglycine, have been explored for their ability to induce stereoselectivity in these transformations. While the search results did not provide direct examples of this compound catalyzing [4+2] cycloadditions, related chiral scaffolds and amino acid derivatives have been successfully employed in such reactions. For instance, chiral imidazolidinones derived from amino acids like phenylalanine have been shown to catalyze enantioselective Diels-Alder reactions nih.gov. The stereoselectivity in 1,3-dipolar cycloaddition reactions can be governed by the conformation of the ylide and the orientation of the dipole and dipolarophile, with chiral auxiliaries influencing the outcome frontiersin.orgnih.gov. The use of (S)- or (R)-phenylglycine has been reported in the synthesis of enantiomerically pure metal complexes which served as chiral Lewis acids to catalyze Diels-Alder reactions with high enantioselectivity (>99:1 er) acs.orgnih.gov. This suggests that phenylglycine, incorporated into a suitable chiral catalyst scaffold, can effectively control the stereochemical outcome of cycloaddition reactions.

Development of Chiral Catalysts and Auxiliaries from this compound Scaffolds

This compound serves as a valuable chiral building block for the construction of more complex chiral ligands and organocatalysts. Its rigid phenyl group and the ability to modify the amino and carboxylic acid functionalities allow for the design of scaffolds with specific steric and electronic properties tailored for asymmetric induction.

Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions

Chiral ligands play a pivotal role in transition metal-catalyzed asymmetric synthesis by creating a chiral environment around the metal center, influencing the approach of prochiral substrates and thus the stereochemical outcome. Amino acids, including phenylglycine, are versatile ligands due to their multi-functionality, capable of coordinating with transition metals through donor atoms like nitrogen and oxygen mdpi.com. Phenylglycine derivatives have been incorporated into various ligand architectures for transition metal catalysis. For example, iridium complexes based on chiral aminobenzimidazoles derived from L-phenylglycine have been reported mdpi.com. In the context of chiral-at-metal catalysts, (S)- or (R)-phenylglycine has been used to synthesize enantiomerically pure metal complexes that act as chiral Lewis acids in reactions like the Diels-Alder reaction acs.orgnih.gov. Phenylglycine derivatives carrying specific substituents, such as TIPS-groups, have been used in the design of ligands for heterobimetallic catalysts, exhibiting high selectivity in reactions involving carbenes nih.gov. The design of chiral ligands from amino acid scaffolds like phenylglycine is a key strategy in asymmetric transition metal catalysis acs.orgnih.govmdpi.comresearchgate.net.

Organocatalytic Systems Incorporating Phenylglycine Moieties

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful complement to metal catalysis in asymmetric synthesis. Phenylglycine and its derivatives have been employed in the development of chiral organocatalysts. Chiral primary α-amino amides, which can be synthesized from amino acids like phenylglycine, have proven to be valuable bifunctional organocatalysts for various asymmetric transformations mdpi.com. Novel R-phenylglycine derived primary amine organocatalysts have been developed and successfully applied in asymmetric Michael addition reactions tubitak.gov.trresearchgate.net. These organocatalysts often function by activating substrates through mechanisms such as enamine or iminium ion formation, coupled with hydrogen bonding interactions, to control stereochemistry tubitak.gov.trresearchgate.netdokumen.pub. The incorporation of phenylglycine moieties into organocatalytic scaffolds provides a route to access enantiopure products in a metal-free manner rsc.orgacs.org.

Here is a table illustrating the use of phenylglycine in organocatalysis:

Organocatalyst TypeDerived FromApplication (Example)Achieved Stereoselectivity (Example)Citation
Primary amine organocatalystsR-phenylglycineAsymmetric Michael addition of cyclohexanone to nitroolefinsUp to 90% ee, 98:2 d.r. tubitak.gov.tr
Chiral primary α-amino amidesPhenylglycineVarious asymmetric transformationsEffective organocatalysts mdpi.com
Imidazolidinone catalystsPhenylglycineAsymmetric Michael additionEffective organocatalysts researchgate.net

Impact of Boc Phg Oh in Medicinal Chemistry and Drug Discovery

Application in the Design of Novel Bioactive Scaffolds

The incorporation of Boc-Phg-OH allows for the construction of diverse molecular architectures, serving as a versatile unit in the design of novel bioactive compounds. Its rigid phenyl ring and the ability to easily modify the amino and carboxylic acid functionalities make it suitable for building complex molecular scaffolds.

Design of Receptor Ligands and Modulators

The phenyl ring and the chiral center of this compound provide structural elements that can be recognized by biological receptors. This makes it a useful building block for designing ligands and modulators of various receptors. Its incorporation into peptide sequences or small molecules can influence binding affinity and selectivity. Studies have shown that amino acid derivatives, including protected ones, are leveraged in the development of bioactive compounds, specifically mentioning their use in the design of receptor ligands. chemimpex.com

Contribution to Privileged Structures and Natural Product-Inspired Frameworks

This compound contributes to the development of drug candidates by facilitating the synthesis of compounds based on privileged structures and frameworks inspired by natural products.

Enhancing Drug-Like Properties of Lead Compounds

The Boc group can influence the lipophilicity and solubility of compounds, which are important aspects of drug-like properties. chemimpex.com While the Boc group is often removed during the final stages of synthesis, its presence during intermediate steps can facilitate synthesis and purification. The phenylglycine core itself, when incorporated into a molecule, can contribute to enhanced stability and solubility of drug candidates. chemimpex.com Privileged structures, which may incorporate elements derived from amino acids like phenylglycine, are recognized for their ability to confer good drug-like properties. nih.govscielo.bracs.org

Diversification of Chemical Space for Therapeutic Exploration

The versatility of this compound as a building block allows for the creation of diverse chemical libraries. Through various coupling reactions and modifications, it can be incorporated into a wide range of molecular scaffolds, thus diversifying the chemical space explored in drug discovery programs. This diversification is crucial for identifying novel compounds with desired biological activities. The synthesis of natural product-inspired compound collections often involves strategies to navigate new chemical space and obtain highly bioactive compounds, where building blocks like protected amino acids can be instrumental. rsc.org Privileged structures, which can be synthesized using components like this compound, are also employed to generate collections of novel small molecules with high molecular diversity and biological relevancy. acs.org

Role in Bioconjugation and Targeted Delivery Systems

This compound can be utilized in bioconjugation strategies, which involve the covalent attachment of small molecules to biomolecules such as peptides, proteins, or antibodies. This is particularly relevant for developing targeted delivery systems, where a drug is directed to a specific cell type or tissue. The carboxylic acid group can be coupled to amine functionalities on biomolecules, or the Boc-protected amine can be deprotected and coupled to activated carboxylic acids or other suitable functional groups. Boc-L-phenylglycine is mentioned as being used in bioconjugation processes to attach biomolecules to drugs or imaging agents for targeted delivery in applications like cancer therapies. chemimpex.com

Chemical Conjugation to Biomolecules for Therapeutic Purposes

This compound is utilized in bioconjugation processes, enabling the attachment of biomolecules to drugs or imaging agents. This technique is explored for targeted delivery, such as in cancer therapies nih.gov. The incorporation of this compound into peptide sequences is a common strategy in the synthesis of potential therapeutic agents. For instance, this compound has been employed in the synthesis of peptide compounds investigated as inhibitors of the Hepatitis C virus (HCV) NS3 protease fishersci.at. The formation of amide bonds, a key type of chemical conjugation, is central to these synthetic routes.

Furthermore, this compound is a starting material in the synthesis of complex molecules with therapeutic potential, such as stereoisomers of rapadocin (B10828742) cohlife.orgwikipedia.org. Rapadocin is an immunosuppressant, and its synthesis involves coupling this compound to form a dipeptide intermediate cohlife.orgwikipedia.org. Research into the stereochemistry of phenylglycine within rapadocin has revealed its dominant influence on the activity of this nucleoside transporter inhibitor cohlife.orgwikipedia.org. The synthesis of these molecules highlights the application of this compound in constructing intricate structures relevant to therapeutic development.

Design of Diagnostic and Imaging Agents

The application of this compound extends to the design of diagnostic and imaging agents through chemical conjugation. As mentioned in the context of bioconjugation, Boc-L-phenylglycine can be used to attach biomolecules to imaging agents for targeted delivery, particularly in cancer therapies nih.gov. While not an imaging agent itself, this compound is listed as a reagent in guides that include fluorescent labeling reagents and their applications in diagnostic techniques such as ELISA and Western Blot wikipedia.orgfishersci.se. This suggests its potential use in the synthesis or modification of components used in these diagnostic and imaging platforms.

Emerging Applications in Neuroscience Research and Neurological Disorders

This compound is being explored for its potential impact on neurotransmitter systems, contributing to research aimed at understanding and treating neurological disorders nih.gov. While direct therapeutic applications of this compound in neurological disorders are an area of ongoing investigation, related research provides insights into its potential indirect involvement. For example, this compound has been used in the preparation of compounds that act as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) wikipedia.org. Inhibition of 11β-HSD1 is being investigated as a therapeutic strategy for neurodegenerative disorders, including Alzheimer's disease wikipedia.org.

Additionally, this compound is listed in proximity to compounds like Senicapoc in chemical catalogs nih.gov. Senicapoc is a Gardos channel blocker that has been studied for its potential to target microglia in stroke nih.gov. Although a direct link between this compound and Senicapoc's therapeutic effect in neurological disorders is not explicitly stated as a direct application of this compound itself in the search results, its presence alongside such compounds in research contexts suggests its utility as a synthetic precursor or a related structural motif in the exploration of neuroscience-related agents. Furthermore, this compound is mentioned in a patent related to kappa opioid agonists, which are relevant to disorders of the nervous system and centrally acting analgesia fishersci.se.

Advanced Analytical and Characterization Methodologies in Boc Phg Oh Research

Spectroscopic Techniques for Elucidation of Molecular Structure and Stereochemistry

Spectroscopic methods are fundamental for confirming the chemical structure of Boc-Phg-OH and gaining insights into its stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the arrangement of atoms and the types of functional groups present. For instance, the characteristic singlet for the nine protons of the tert-butyl group in the Boc moiety is typically observed in the ¹H NMR spectrum around δ 1.4-1.5 ppm, with corresponding signals in the ¹³C NMR spectrum around δ 28 ppm and 79 ppm for the methyl carbons and the quaternary carbon, respectively. scielo.org.mx Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR helps to elucidate the connectivity of atoms, including the phenyl group and the chiral center. rsc.orgcore.ac.uk ¹³C NMR confirms the presence of different carbon environments, including the carbonyl carbons of the Boc group and the carboxylic acid, as well as the aromatic carbons. scielo.org.mxrsc.org

Infrared (IR) spectroscopy is used to identify key functional groups within the this compound molecule. Characteristic absorption bands are expected for the N-H stretch of the carbamate (B1207046) group (around 3300-3400 cm⁻¹), the C=O stretches of the carbamate and carboxylic acid functionalities (typically in the range of 1680-1750 cm⁻¹), and C-O stretches. scielo.org.mxlibretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which helps to confirm its molecular formula and structural integrity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to obtain the mass-to-charge ratio of the protonated or deprotonated molecule, as well as characteristic fragments. rsc.orgrsc.org

The combination of NMR, IR, and MS data is often used in conjunction to provide a robust characterization of the molecular structure of this compound. elsevier.esnih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (ee), as it is a chiral compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a widely used technique for both analytical and preparative separation of this compound. Analytical HPLC is employed to determine the chemical purity of the compound and to monitor reaction progress in synthetic procedures. rsc.org Various stationary phases and mobile phase systems, typically involving mixtures of water and acetonitrile (B52724) with modifiers like trifluoroacetic acid (TFA), are used to achieve efficient separation. rsc.orgrsc.orggoogle.com UV detection is commonly used due to the presence of the phenyl group in this compound, which absorbs UV light.

For determining enantiomeric excess, chiral HPLC is employed. This technique utilizes chiral stationary phases that can differentiate between the (R) and (S) enantiomers of this compound, allowing for their separation and quantification. nih.govresearchgate.net By integrating the peak areas corresponding to each enantiomer, the enantiomeric excess can be calculated. rsc.orgnih.govresearchgate.net Reported enantiomeric excesses for this compound and its derivatives in research studies often exceed 99%. rsc.orgresearchgate.net

Preparative HPLC is used to purify larger quantities of this compound or to separate racemic mixtures into individual enantiomers when needed for specific applications. google.com This involves using larger columns and higher flow rates compared to analytical HPLC.

TechniqueApplicationKey Information Provided
Analytical HPLCPurity determination, reaction monitoringChemical purity, presence of impurities
Chiral HPLCEnantiomeric excess determinationRatio of (R) and (S) enantiomers
Preparative HPLCPurification, enantiomeric separationIsolation of pure compound/enantiomers

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) with Pre-Column Derivatization

While HPLC is more commonly used for analyzing protected amino acids like this compound, Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) can also be applied, particularly when coupled with appropriate pre-column derivatization. greyhoundchrom.comnih.gov Derivatization is necessary to convert the relatively non-volatile and polar this compound into a more volatile form suitable for GC analysis. greyhoundchrom.comnih.govmdpi.com Common derivatization strategies for amino acids involve modifying the carboxylic acid and amino groups. nih.gov

GC-MS provides both chromatographic separation and mass spectral information, allowing for the identification and quantification of the derivatized compound and potential impurities. researchgate.net The mass spectrometer acts as a detector, providing a mass-to-charge ratio and fragmentation pattern for the eluting compounds. nih.gov While less frequently reported for direct this compound analysis compared to HPLC, GC-MS with derivatization can be a valuable tool, especially when analyzing complex mixtures or searching for specific impurities. nih.govmdpi.com

Specialized Techniques for Absolute Stereochemical Assignment

Determining the absolute configuration (R or S) of the chiral center in this compound is crucial. While chiral HPLC can determine the enantiomeric excess, it typically requires a reference standard of known absolute configuration for peak assignment.

Specialized techniques are employed for the unambiguous assignment of absolute stereochemistry. One approach involves using chiral solvating agents (CSAs) in ¹H NMR spectroscopy. researchgate.netnih.govcdnsciencepub.com By analyzing the differential chemical shifts induced in the NMR spectrum of this compound in the presence of a chiral CSA, the absolute configuration can be determined by comparing the observed shifts to established models or to derivatives of known stereochemistry. researchgate.netnih.gov Boc-phenylglycine derivatives themselves have been explored as reagents for determining the absolute configuration of chiral primary amines using ¹H NMR. researchgate.netnih.gov

Other techniques that can be applied for absolute stereochemical assignment, although perhaps less commonly reported specifically for this compound in routine analysis, include X-ray crystallography (if suitable crystals can be obtained) and Vibrational Circular Dichroism (VCD) spectroscopy. nih.govcsic.eschemrxiv.orglibretexts.org X-ray crystallography provides a direct 3D structure, unequivocally showing the arrangement of atoms in space. nih.govlibretexts.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectroscopic fingerprint related to the molecule's absolute configuration. nih.gov

TechniquePrincipleApplication for Stereochemistry
¹H NMR with Chiral Solvating AgentsDifferential chemical shifts induced by CSAAssignment of absolute configuration
X-ray CrystallographyDiffraction of X-rays by crystal latticeDirect determination of 3D structure
Vibrational Circular DichroismDifferential absorption of polarized IR lightAssignment of absolute configuration

These advanced analytical and characterization methodologies collectively ensure the quality, purity, and correct stereochemistry of this compound, which are paramount for its successful application in chemical synthesis and research.

Future Directions and Research Perspectives for Boc Phg Oh

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. For Boc-Phg-OH, this translates to research into greener synthetic routes. This involves exploring alternatives to traditional methods that may utilize hazardous solvents or generate significant waste. The integration of green chemistry principles into peptide synthesis, where this compound is a common building block, is a critical area for effective green transition in the pharmaceutical field. researchgate.net Environmentally benign protocols for solution phase peptide synthesis are being developed, including methods using neat water as a solvent under microwave irradiation, which can be compatible with Boc-protected amino acids. researchgate.net Mild, practical, and straightforward methods for Boc deprotection using cost-effective and environmentally friendly Lewis acids like FeCl₃ are also being investigated, allowing for greener Boc chemistry in solution and on solid support. researchgate.net These advancements contribute to reducing the environmental footprint associated with the synthesis of this compound and its derivatives.

High-Throughput Synthesis and Screening of this compound Libraries

High-throughput synthesis and screening are crucial for accelerating the discovery and development of new compounds with desired properties. This compound, as a versatile chiral building block, is well-suited for the creation of diverse libraries of peptides and peptidomimetics. The Ugi four-component reaction, for instance, is a rapid synthetic method that can provide a set of structurally diverse compounds for screening, including those incorporating this compound derivatives. jst.go.jp This step-economical approach allows for the rapid evaluation of structure-activity relationships. jst.go.jp High-throughput screening has already led to the discovery of potent bioactive compounds, and the use of unnatural amino acids like phenylglycine in combinatorial libraries is showing significant impact on drug discovery processes. rsc.org Future research will likely focus on developing more efficient automated synthetic methods for generating large libraries containing this compound and its analogs, coupled with advanced screening techniques to identify compounds with enhanced biological activity or novel functions.

Expansion of Biological and Bioactive Applications

This compound is a valuable amino acid derivative utilized in pharmaceutical research and the development of bioactive compounds. Its unique structure, particularly the presence of the phenyl group, can influence the biological activity of peptides and peptidomimetics. Researchers leverage Boc-L-phenylglycine in the design of enzyme inhibitors and receptor ligands. chemimpex.com It is also explored for its potential effects on neurotransmitter systems, contributing to studies aimed at understanding and treating neurological disorders. chemimpex.com this compound has been used in the synthesis of Ugi adducts that have shown anti-austerity activity against cancer cell lines. jst.go.jpjst.go.jp The synthesis of stereoisomers of compounds incorporating phenylglycine, and the investigation of their influence on biological activity, such as in the case of rapadocin (B10828742) as an inhibitor of nucleoside transporter ENT1, highlights the importance of this residue in developing biologically active molecules. rsc.org Future research will likely continue to explore the incorporation of this compound into novel peptide and peptidomimetic structures to target a wider range of biological pathways and develop potential therapeutic agents for various diseases.

Q & A

Q. How can computational models predict this compound’s reactivity in novel peptide architectures?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate activation energies for coupling reactions and predict steric hindrance effects .
  • Machine learning (ML) : Train models on existing peptide synthesis datasets to forecast yields and side reactions .
  • Validation via synthesis : Compare computational predictions with experimental results (e.g., HPLC yields) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Phg-OH
Reactant of Route 2
Reactant of Route 2
Boc-Phg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.